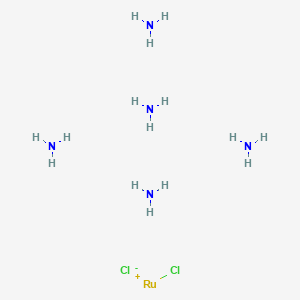
tert-Butyl 4-Methoxy-2-methylphenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-Methoxy-2-methylphenylcarbamate is a chemical compound that is part of a broader class of tert-butyl carbamates. These compounds are of interest in organic chemistry due to their utility as intermediates in the synthesis of various biologically active molecules and as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Additionally, the synthesis of tert-butyl carbamates can involve iodolactamization as a key step, as described in the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate . Moreover, directed lithiation has been used to doubly lithiate tert-butyl carbamates, allowing for the introduction of various substituents .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates often includes intramolecular hydrogen bonds, which can influence the compound's reactivity and physical properties. For example, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate features intramolecular C—H⋯O hydrogen bonds . These structural features are important for understanding the reactivity and potential applications of the compound.
Chemical Reactions Analysis
tert-Butyl carbamates can undergo various chemical transformations, making them versatile intermediates. For instance, they can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . They can also be involved in C-H amination reactions, as demonstrated by the dirhodium(II)-catalyzed C-H amination of a tert-butyl carbamate derivative . The metabolism of tert-butylphenyl carbamates in insects and mice has shown that both the tert-butyl group and the N-methyl group can be hydroxylated, indicating potential for biotransformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of tert-butyl and methoxy groups can affect the compound's solubility, boiling point, and stability. For example, the intramolecular hydrogen bonding observed in some tert-butyl carbamates can impact their melting points and solubility in various solvents . Additionally, the reactivity of these compounds with electrophiles and nucleophiles is an important aspect of their chemical properties, as seen in the synthesis of various substituted products .
Applications De Recherche Scientifique
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including compounds similar to tert-Butyl 4-Methoxy-2-methylphenylcarbamate, are utilized to prevent oxidative damage and extend product shelf life. These compounds, found in environmental matrices such as indoor dust, air particulates, and water bodies, pose concerns regarding human exposure and potential toxicity. Studies have highlighted the presence of SPAs in human tissues and their potential endocrine-disrupting effects and carcinogenicity. Research emphasizes the need for novel SPAs with reduced environmental impact and toxicity (Liu & Mabury, 2020).
Decomposition and Environmental Remediation
The decomposition of methyl tert-Butyl ether (MTBE), a compound related to tert-Butyl 4-Methoxy-2-methylphenylcarbamate, has been studied for environmental remediation. Research employing cold plasma reactors has demonstrated the feasibility of MTBE decomposition, suggesting alternative methods for environmental decontamination and transformation into less harmful substances (Hsieh et al., 2011).
Membrane Technology in Fuel Additive Purification
Investigations into the purification of MTBE, a fuel additive closely related to tert-Butyl 4-Methoxy-2-methylphenylcarbamate, have explored the use of polymer membranes via pervaporation. This technique offers highly selective separation of organic mixtures, with materials like poly(vinyl alcohol) and cellulose acetate showing promise for efficient MTBE/methanol separation. This research direction underscores the potential of membrane technology in refining and environmental applications (Pulyalina et al., 2020).
Biodegradation in Soil and Groundwater
The biodegradation of ethers such as ethyl tert-butyl ether (ETBE) and MTBE in soil and groundwater has been extensively reviewed. Microorganisms capable of degrading these substances under aerobic and anaerobic conditions have been identified, offering insights into potential bioremediation strategies. This line of research is crucial for developing effective methods to mitigate groundwater contamination by ether oxygenates (Thornton et al., 2020).
Orientations Futures
The future directions for “tert-Butyl 4-Methoxy-2-methylphenylcarbamate” could involve further exploration of its potential applications in medicinal chemistry, given the known properties of carbamates. This could include studying its interactions with various biological targets and optimizing its properties for improved stability and cell membrane permeability .
Propriétés
IUPAC Name |
tert-butyl N-(4-methoxy-2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9-8-10(16-5)6-7-11(9)14-12(15)17-13(2,3)4/h6-8H,1-5H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSUHLGRMHQMPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-Methoxy-2-methylphenylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


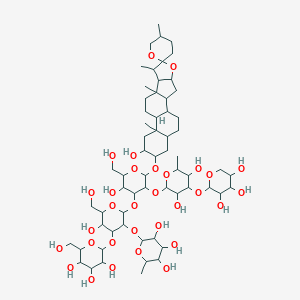


![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)
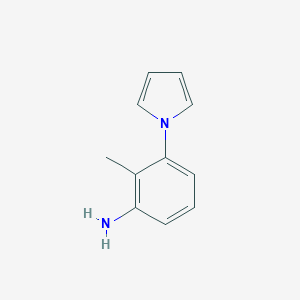
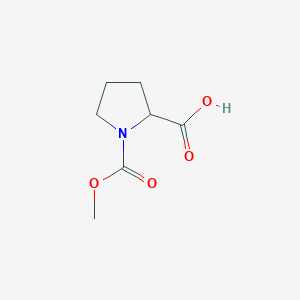


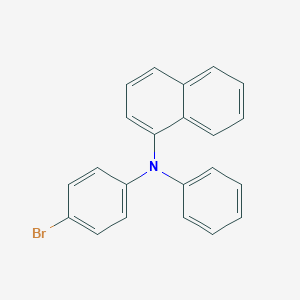
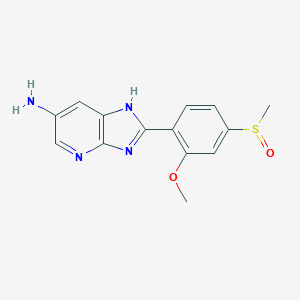
![S-[5-[(4E)-4-(1H-indol-3-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]-1,3,4-thiadiazol-2-yl] 2-(naphthalen-1-ylamino)ethanethioate](/img/structure/B145332.png)
![2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B145333.png)
